- Validation of octane hyperboosting phenomenon in prenol and structurally related olefinic alcoholsFuel, 2023, 353,,
Cas no 917-64-6 (Methylmagnesium Iodide (3.0 M in Diethyl ether))

Methylmagnesium Iodide (3.0 M in Diethyl ether) Chemical and Physical Properties
Names and Identifiers
-
- Magnesium, iodomethyl-
- magnesium,carbanide,iodide
- METHYLMAGNESIUM IODIDE
- METHYLMAGNESIUM IODIDE 3M ethyl ether
- METHYLMAGNESIUM IODIDE ABOUT 3 M IN DIETHYL ETHER
- Methylmagnesium iodide, 3.0 M in diethyl ether, SpcSeal
- 3.0 M in diethyl ether, MkSeal
- MethylMagnesiuM iodide, 3M solution in diethyl ether, AcroSeal
- methyl magnesium iodide
- methylmagnesiumiodide
- Iodomethylmagnesium
- Methylmagnesium iodide solution, 3.0 M in diethyl ether
- Methylmagnesium iodide, 3M solution in diethyl ether, AcroSeal(R)
- MeMgI
- CH3MgI
- methyl-magnesium iodide
- (methyl)magnesium iodide
- AUPXBVDHVRZMIB-UHFFFAOYSA-M
- Methylmagnesium iodide 3M solution in DEE
- Iodomethylmagnesium (ACI)
- Methylmagnesium iodide (6CI)
- Methylmagnesium iodine
- EINECS 213-031-1
- IODO(METHYL)MAGNESIUM
- MFCD00001027
- 917-64-6
- (Methyl-d3)magnesium iodide
- DTXSID301015526
- MFCD00001026
- AKOS009159222
- SCHEMBL1072
- magnesium;carbanide;iodide
- SY253787
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
-
- MDL: MFCD00001026
- Inchi: 1S/CH3.HI.Mg/h1H3;1H;/q;;+1/p-1
- InChI Key: AUPXBVDHVRZMIB-UHFFFAOYSA-M
- SMILES: [Mg](C)I
Computed Properties
- Exact Mass: 165.91300
- Monoisotopic Mass: 165.913
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 3
- Rotatable Bond Count: 0
- Complexity: 4.8
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- XLogP3: nothing
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.26 g/mL at 20 °C
- Boiling Point: °Cat760mmHg
- Flash Point: -40 °C
- PSA: 0.00000
- LogP: 1.46950
- Solubility: Soluble in ether, tetrahydrofuran, etc.
Methylmagnesium Iodide (3.0 M in Diethyl ether) Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225,H260,H314,H336
- Warning Statement: P210,P223,P231+P232,P261,P370+P378,P422
- Hazardous Material transportation number:UN 3399 4.3/PG 1
- WGK Germany:1
- Hazard Category Code: R12;R22;R34;R66;R14/15
- Safety Instruction: S16;S26;S43;S45;S36/37/39
- FLUKA BRAND F CODES:1-3-10
-
Hazardous Material Identification:
- Risk Phrases:R12; R14/15; R22; R34; R66; R67
- Storage Condition:Storage temperature 2-8 ℃ & argon filled storage
- Packing Group:I
- Safety Term:4.2
- HazardClass:4.2
- PackingGroup:I
Methylmagnesium Iodide (3.0 M in Diethyl ether) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R163555-100ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 2.0 M in diethyl ether | 100ml |
¥414 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008214-100ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 3.0 M in diethyl ether | 100ml |
¥365 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140783-100ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 3.0 M in diethyl ether | 100ml |
¥303.90 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19250-500ml |
Methylmagnesium iodide |
917-64-6 | 500ml |
¥1668.0 | 2022-04-27 | ||
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0193570023- 500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 500ml |
¥ 1,998.8 | 2021-05-18 | ||
abcr | AB138777-100g |
Methylmagnesium iodide, 33% in Ethyl ether; . |
917-64-6 | 33% | 100g |
€123.60 | 2025-02-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295478-100g |
Methylmagnesium iodide solution, |
917-64-6 | 100g |
¥1790.00 | 2023-09-05 | ||
1PlusChem | 1P003SKT-100g |
Methylmagnesium Iodide |
917-64-6 | 100g |
$56.00 | 2024-04-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X212157A-500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 500ml |
¥2186.0 | 2024-07-24 | ||
TRC | M316653-10ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 10ml |
45.00 | 2021-07-29 |
Methylmagnesium Iodide (3.0 M in Diethyl ether) Production Method
Synthetic Routes 1
Synthetic Routes 2
- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon NucleophilesAngewandte Chemie, 2023, 62(16),,
Synthetic Routes 3
- Enantiopure dimagnesium(I) and magnesium(II) hydride complexes incorporating chiral amidinate or β-diketiminate ligandsChemical Communications (Cambridge, 2021, 57(13), 1599-1602,
Synthetic Routes 4
- Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analoguesTetrahedron, 2020, 76(12),,
Synthetic Routes 5
- Optical resolution of C2-symmetric racemic 1,4-diols with o-xylylene structure by chiral resolving agent (S)-ALBO-VBulletin of the Chemical Society of Japan, 2015, 88(7), 966-968,
Synthetic Routes 6
- Synthesis of 3-Aminopyrido[2,1-a]isoquinolin-4-one Derivatives via Condensation of Azlactones with 1-Alkyl-3,4-dihydroisoquinolinesChemistrySelect, 2021, 6(41), 11265-11269,
Synthetic Routes 7
- Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard ReagentsJournal of Organic Chemistry, 2022, 87(18), 12352-12369,
Synthetic Routes 8
- Synthesis of Vicinal Carbocycles by Intramolecular Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling ReactionOrganic Letters, 2022, 24(32), 6093-6098,
Synthetic Routes 9
- Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of EthersChemistry - A European Journal, 2020, 26(14), 3044-3048,
Synthetic Routes 10
- Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl ChloridesJournal of Organic Chemistry, 2020, 85(4), 1775-1793,
Synthetic Routes 11
- Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard ReagentsOrganic Process Research & Development, 2015, 19(10), 1356-1359,
Synthetic Routes 12
- A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental StudyJournal of the American Chemical Society, 2019, 141(14), 5835-5855,
Synthetic Routes 13
- Stereoselective synthesis and polymerization of Exo-5-trimethylsilylnorborneneJournal of Polymer Science, 2018, 56(12), 1234-1248,
Synthetic Routes 14
- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl HalidesOrganic Letters, 2022, 24(34), 6277-6281,
Synthetic Routes 15
- Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of AlkylcyclopropanesJournal of the American Chemical Society, 2020, 142(11), 5017-5023,
Synthetic Routes 16
- Reactions of 2-Methyltetrahydropyran on Silica-Supported Nickel Phosphide in Comparison with 2-MethyltetrahydrofuranACS Catalysis, 2016, 6(7), 4549-4558,
Synthetic Routes 17
- A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical LifetimesACS Catalysis, 2023, 13(8), 5472-5481,
Synthetic Routes 18
- Ligand-Based Control of Nickel Catalysts: Switching Chemoselectivity from One-Electron to Two-Electron Pathways in Competing Reactions of 4-HalotetrahydropyransOrganic Letters, 2022, 24(28), 5003-5008,
Synthetic Routes 19
- Nickel-Catalyzed Domino Cross-Electrophile Coupling Dicarbofunctionalization Reaction To Afford VinylcyclopropanesACS Catalysis, 2021, 11(23), 14369-14380,
Synthetic Routes 20
- Palladium(II), silver(I), and gold(I) complexes of a new class of chiral bicyclic [1,2,3]-triazolooxazine derived N-heterocyclic carbenes (NHCs): Synthesis, structure and application studiesPolyhedron, 2021, 197,,
Synthetic Routes 21
- Self-propagating high-temperature synthesis as promising method for the utilization of technical ligninsEkologicheskaya Khimiya, 2016, 25(3), 132-137,
Synthetic Routes 22
- Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein RevisitedACS Medicinal Chemistry Letters, 2017, 8(2), 145-150,
Synthetic Routes 23
- Coordination compounds of titanium(IV) and 2-hydroxymethyl-phenol derivatives: Their synthesis, structure and catalytic activity in ethylene and 1-hexene polymerizationJournal of Organometallic Chemistry, 2015, 797, 159-164,
Synthetic Routes 24
- Synthesis of C37-Alkenones for Past Climate ReconstructionsEuropean Journal of Organic Chemistry, 2020, 2020(24), 3542-3551,
Synthetic Routes 25
- Synthesis and Evaluation of Enantiopure HMPA Analogs in Samarium-Diiodide-Promoted Dearomatizations of N-Acylated Indole DerivativesEuropean Journal of Organic Chemistry, 2021, 2021(46), 6392-6399,
Synthetic Routes 26
- Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-onesJournal of Organic Chemistry, 2023, 88(19), 13404-13417,
Synthetic Routes 27
- Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane SynthesisSynlett, 2021, 32(15), 1525-1530,
Synthetic Routes 28
- Oxygen-Free Poly(dimethylsilylene)Organometallics, 2020, 39(24), 4651-4656,
Synthetic Routes 29
- Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediatesOrganic & Biomolecular Chemistry, 2017, 15(6), 1381-1392,
Methylmagnesium Iodide (3.0 M in Diethyl ether) Preparation Products
Methylmagnesium Iodide (3.0 M in Diethyl ether) Related Literature
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on Methylmagnesium Iodide (3.0 M in Diethyl ether)
Recent Advances in Methylmagnesium Iodide (3.0 M in Diethyl ether) and Its Applications in Chemical Biology and Pharmaceutical Research
Methylmagnesium iodide (CAS: 917-64-6), a Grignard reagent with the formula CH3MgI, is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. The 3.0 M solution in diethyl ether is a common formulation employed in laboratory and industrial settings due to its stability and reactivity. Recent studies have explored its applications in pharmaceutical synthesis, asymmetric catalysis, and the development of novel therapeutic agents. This research brief highlights the latest advancements and findings related to this versatile reagent.
One of the key areas of interest is the role of Methylmagnesium iodide in the synthesis of complex organic molecules. A 2023 study published in the Journal of Organic Chemistry demonstrated its efficacy in the stereoselective synthesis of β-lactams, a critical structural motif in antibiotics. The researchers utilized the reagent to introduce methyl groups at specific positions, achieving high yields and enantioselectivity. This work underscores the reagent's potential in streamlining the production of bioactive compounds.
In addition to its synthetic utility, Methylmagnesium iodide has been investigated for its role in modifying biomolecules. A recent Nature Chemical Biology article (2024) detailed its use in the alkylation of nucleic acids, enabling the development of novel probes for studying gene expression. The study reported that the reagent's high reactivity in diethyl ether facilitated efficient modifications without compromising the integrity of the nucleic acid backbone. Such advancements open new avenues for chemical biology research.
Safety and handling of Methylmagnesium iodide remain critical considerations. A 2023 review in Chemical Research in Toxicology emphasized the importance of proper storage and handling protocols to mitigate risks associated with its pyrophoric nature. The authors also discussed recent innovations in stabilizing the reagent for large-scale applications, including the use of alternative solvents and additives. These developments are particularly relevant for pharmaceutical manufacturers seeking to scale up production processes.
Looking ahead, researchers are exploring the integration of Methylmagnesium iodide with emerging technologies such as flow chemistry and automated synthesis platforms. A 2024 preprint on ChemRxiv highlighted its compatibility with continuous-flow systems, which could enhance reproducibility and reduce waste in industrial settings. As the field evolves, the reagent's versatility and reactivity are expected to drive further innovations in drug discovery and chemical biology.
917-64-6 (Methylmagnesium Iodide (3.0 M in Diethyl ether)) Related Products
- 15302-15-5(Etosalamide)
- 1337439-41-4(3-amino-3-(2,6-difluoro-4-methoxyphenyl)propan-1-ol)
- 887223-77-0(N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-methoxyacetamide)
- 2228854-74-6(1-(2-cyclopropylpropyl)cyclobutylmethanamine)
- 2025903-13-1(1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylbutan-1-ol)
- 1559061-18-5(Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate)
- 6943-40-4(Glycine,N,N'-1,2-ethanediylbis[N-nitroso- (9CI))
- 852143-48-7(3-4-ethyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl-1H-indole)
- 2172121-70-7(4-amino-4-(1,2-thiazol-4-yl)butanal)
- 2172065-59-5(3-(difluoromethyl)-5-methylbenzene-1-sulfonamide)




